
2,2,4-Trimethyldecahydro-1H-1,5-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethyldecahydro-1H-1,5-benzodiazepine is a bicyclic heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of biological activities and therapeutic functions, including anxiolytic, anticonvulsant, and muscle relaxant properties. This particular compound is characterized by the presence of a benzene ring fused to a seven-membered diazepine ring with three methyl groups attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyldecahydro-1H-1,5-benzodiazepine typically involves the condensation of 1,2-phenylenediamine with acetone. This reaction can be carried out under various conditions, including microwave irradiation and conventional heating. For instance, the reaction of 1,2-phenylenediamine with excess acetone in ethanol under microwave irradiation results in the formation of the benzodiazepine . The reaction mechanism involves the condensation of two moles of acetone with the amine groups, leading to the formation of the benzodiazepine, which crystallizes as an iminium cation forming a salt with the isophthalate anion .
Industrial Production Methods: Industrial production methods for this compound may involve the use of treated natural zeolite catalysts under solvent-free conditions. The cyclocondensation of 1,2-phenylenediamine and acetone using treated natural zeolite catalyst at 50°C for 2 hours has been reported to yield the desired product with high efficiency . The catalyst can be reused multiple times, making this method economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4-Trimethyldecahydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including condensation, cyclization, and substitution reactions. The compound can be synthesized through the condensation of 1,2-phenylenediamine with acetone, resulting in the formation of the benzodiazepine ring .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include 1,2-phenylenediamine, acetone, and ethanol. The reaction can be carried out under microwave irradiation or conventional heating conditions . Additionally, treated natural zeolite catalysts can be used to enhance the reaction efficiency under solvent-free conditions .
Major Products Formed: The major product formed from the condensation reaction of 1,2-phenylenediamine with acetone is this compound. This compound crystallizes as an iminium cation forming a salt with the isophthalate anion .
Applications De Recherche Scientifique
2,2,4-Trimethyldecahydro-1H-1,5-benzodiazepine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various benzodiazepine derivatives. In biology and medicine, benzodiazepines are known for their anxiolytic, anticonvulsant, and muscle relaxant properties . The compound’s unique structure makes it a valuable target for drug design and development, particularly in the field of neuropharmacology.
Mécanisme D'action
The mechanism of action of 2,2,4-Trimethyldecahydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. Benzodiazepines enhance the effect of the neurotransmitter GABA by binding to the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of the neuron . This results in the sedative, anxiolytic, and muscle relaxant effects commonly associated with benzodiazepines.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2,2,4-Trimethyldecahydro-1H-1,5-benzodiazepine include other benzodiazepines such as diazepam, alprazolam, and lorazepam. These compounds share a similar core structure but differ in their substituents and pharmacological properties .
Uniqueness: this compound is unique due to its specific substitution pattern, which includes three methyl groups. This structural feature may influence its binding affinity and selectivity for the GABA-A receptor, potentially leading to distinct pharmacological effects compared to other benzodiazepines .
Propriétés
Numéro CAS |
88707-91-9 |
|---|---|
Formule moléculaire |
C12H24N2 |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
2,4,4-trimethyl-1,2,3,5,5a,6,7,8,9,9a-decahydrobenzo[b][1,4]diazepine |
InChI |
InChI=1S/C12H24N2/c1-9-8-12(2,3)14-11-7-5-4-6-10(11)13-9/h9-11,13-14H,4-8H2,1-3H3 |
Clé InChI |
ZGKVNNKOTXXTIE-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NC2CCCCC2N1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid](/img/structure/B14403023.png)
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
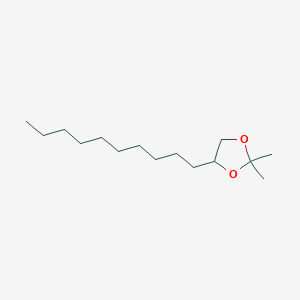
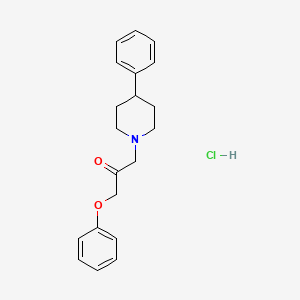

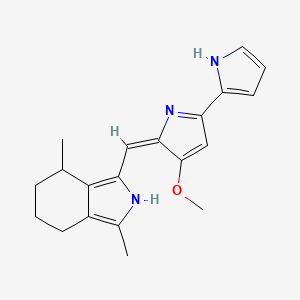
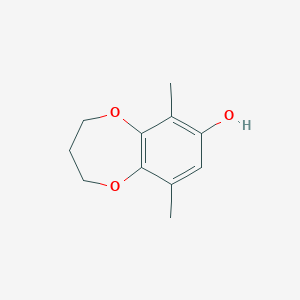
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)
![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)
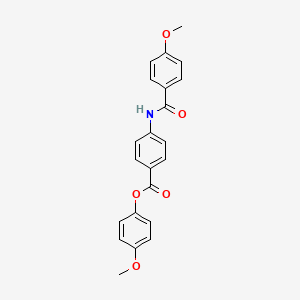

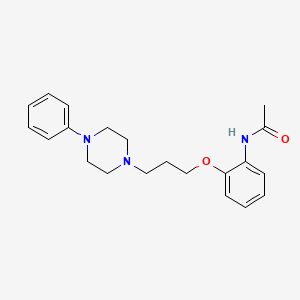
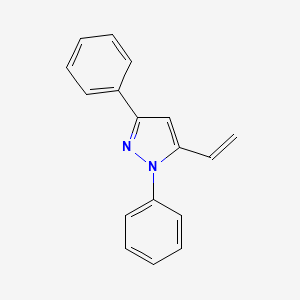
phosphanium perchlorate](/img/structure/B14403115.png)
